molecular formula C10H9N3 B13599207 3-{1h-Pyrrolo[2,3-b]pyridin-3-yl}propanenitrile

3-{1h-Pyrrolo[2,3-b]pyridin-3-yl}propanenitrile

Cat. No.: B13599207
M. Wt: 171.20 g/mol
InChI Key: OHLXKMMBMYLWQX-UHFFFAOYSA-N
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Description

3-{1H-Pyrrolo[2,3-b]pyridin-3-yl}propanenitrile is a heterocyclic nitrile derivative featuring a pyrrolo[2,3-b]pyridine core linked to a propanenitrile chain.

Properties

Molecular Formula

C10H9N3

Molecular Weight

171.20 g/mol

IUPAC Name

3-(1H-pyrrolo[2,3-b]pyridin-3-yl)propanenitrile

InChI

InChI=1S/C10H9N3/c11-5-1-3-8-7-13-10-9(8)4-2-6-12-10/h2,4,6-7H,1,3H2,(H,12,13)

InChI Key

OHLXKMMBMYLWQX-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(NC=C2CCC#N)N=C1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{1h-Pyrrolo[2,3-b]pyridin-3-yl}propanenitrile typically involves the reaction of a pyrrolo[2,3-b]pyridine derivative with a suitable nitrile precursor. One common method involves the use of 5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine as the starting material, which is reacted with an aldehyde under specific conditions to form the desired product .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions used in laboratory-scale synthesis, such as temperature, solvent, and catalyst selection, to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-{1h-Pyrrolo[2,3-b]pyridin-3-yl}propanenitrile can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitrile group to an amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the nitrile group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst like palladium on carbon (Pd/C) are used.

    Substitution: Nucleophiles such as amines or alcohols can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may yield amines, and substitution may yield various substituted derivatives.

Scientific Research Applications

3-{1h-Pyrrolo[2,3-b]pyridin-3-yl}propanenitrile has several scientific research applications:

Comparison with Similar Compounds

Structural and Molecular Comparisons

Key structural analogs are compared below:

Compound Name Molecular Formula Molecular Weight Substituents/Modifications Key Features/Applications
3-{1H-Pyrrolo[2,3-b]pyridin-3-yl}propanenitrile C₁₀H₉N₃ 171.20 (calc.) Propanenitrile chain Nitrile group for bioactivity or synthesis
2-{1H-Pyrrolo[2,3-b]pyridin-3-yl}acetonitrile C₉H₇N₃ 157.17 Acetonitrile chain Shorter chain, precursor for coupling reactions
3-(1H-Pyrrolo[2,3-b]pyridin-3-yl)propanoic acid C₁₀H₉N₃O₂ 219.20 (calc.) Propanoic acid substituent Polar, acidic; potential for salt formation
3-(4-(7H-Pyrrolo[2,3-d]pyrimidin-4-yl)-1H-pyrazol-1-yl)-3-(3-oxocyclopentyl)propanenitrile C₁₅H₁₄N₆O 294.31 (calc.) Pyrrolo-pyrimidine core, cyclopentyl Larger structure; kinase inhibitor applications

Key Observations :

  • Chain Length : The propanenitrile chain in the target compound provides greater steric flexibility compared to the shorter acetonitrile chain in its analog (C₉H₇N₃) .
  • Functional Groups : Replacement of the nitrile group with a carboxylic acid (as in C₁₀H₉N₃O₂) increases polarity and alters pharmacokinetic properties .

Biological Activity

3-{1H-Pyrrolo[2,3-b]pyridin-3-yl}propanenitrile is an organic compound with significant potential in medicinal chemistry due to its unique structural features and biological activities. This article explores its biological activity, synthesis, and potential therapeutic applications based on current research findings.

Structural Overview

The compound features a pyrrolo[2,3-b]pyridine moiety linked to a propanenitrile group. The presence of nitrogen atoms in the bicyclic structure contributes to its reactivity and interaction with biological targets. The molecular formula is C10H9N3C_{10}H_{9}N_{3} with a molecular weight of 171.20 g/mol .

The biological activity of this compound is primarily attributed to its interactions with various protein targets, including kinases and receptors involved in cell signaling pathways. Compounds with similar structures have been shown to exhibit:

  • Kinase Inhibition : Studies indicate potential inhibitory effects on protein kinases, which are crucial in regulating cell growth and division. For instance, related compounds have demonstrated nanomolar potencies against specific kinases such as haspin, which plays a role in cancer cell proliferation .
  • Antiproliferative Activity : The compound has shown promise in inhibiting the proliferation of various cancer cell lines, suggesting its potential as an anticancer agent. For example, analogs have been evaluated for their IC50 values against different cancer types, highlighting their effectiveness in preclinical settings .

Case Studies

A notable study investigated the structure-activity relationship (SAR) of pyrrolo[2,3-b]pyridine derivatives, revealing that modifications to the pyridine ring significantly influenced their biological activity. One compound from this series exhibited an IC50 of 76 nM against haspin in U-2 OS cells, indicating strong cellular activity and selectivity .

Comparative Analysis

To better understand the biological activity of this compound, a comparison with structurally similar compounds can be insightful:

Compound NameStructure TypeNotable Activity
1H-Pyrrolo[2,3-b]pyridineBasic structure without propanenitrileModerate kinase inhibition
Pyrrolo[2,3-d]pyrimidineDifferent bicyclic systemAnticancer properties
4-(1H-pyrrolo[2,3-b]pyridin-4-yl)phenolFunctionalized phenol derivativeAntioxidant and anti-inflammatory

This table illustrates that while structural similarities exist among these compounds, their biological activities can vary significantly based on minor modifications.

Synthesis Methods

The synthesis of this compound can be achieved through several methods involving cyclization reactions and subsequent functional group modifications. Detailed synthetic routes often utilize starting materials that facilitate the formation of the pyrrolo structure followed by nitrile incorporation.

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